Eichlerialactone: A Comprehensive Technical Overview
Eichlerialactone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eichlerialactone is a naturally occurring triterpenoid that has been isolated from plant species of the Meliaceae family, specifically Aglaia lawii and Dysoxylum gotadhora.[1] Its complex chemical structure and potential biological activities have made it a subject of interest for phytochemical and pharmacological research. This document provides a detailed technical guide on the chemical structure, spectroscopic properties, and reported biological activities of Eichlerialactone, intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
Chemical Structure and Properties
Eichlerialactone possesses a complex polycyclic structure characteristic of triterpenoids. Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.[1] The molecule features a fused ring system, a lactone ring, and a carboxylic acid side chain.
Table 1: Chemical and Physical Properties of Eichlerialactone [1]
| Property | Value |
| Molecular Formula | C₂₇H₄₂O₄ |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
| InChI Key | LEKUPXHLKIIVCR-FAKJQIDCSA-N |
| SMILES | CC(=C)[C@@H]1CC[C@@]2(--INVALID-LINK--CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C |
| CAS Number | 2202-01-9 |
Spectroscopic Data for Structural Elucidation
The determination of the intricate structure of Eichlerialactone relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed ¹H and ¹³C NMR data from a primary literature source remains to be fully compiled for this guide, the general approach to elucidating the structure of such a triterpenoid would involve a suite of 1D and 2D NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key signals would include those for the methyl groups, olefinic protons of the isopropenyl group, protons adjacent to oxygen atoms in the lactone and carboxylic acid moieties, and the complex multiplets of the polycyclic core.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic signals would be expected for the carbonyl carbons of the lactone and carboxylic acid, the olefinic carbons, and the numerous sp³-hybridized carbons of the fused ring system.
2D NMR Spectroscopy: To assemble the complete structure, various 2D NMR experiments would be essential:
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COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For Eichlerialactone, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₂₇H₄₂O₄). The fragmentation pattern observed in the mass spectrum would provide clues about the different structural motifs within the molecule.
Experimental Protocols
A generalized experimental protocol for the isolation and characterization of triterpenoids like Eichlerialactone from plant material, such as the bark or leaves of Dysoxylum species, is outlined below. It is important to note that specific details may vary depending on the plant matrix and the target compound.
1. Extraction:
- Air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, often starting with a nonpolar solvent like hexane or petroleum ether, followed by solvents of increasing polarity such as ethyl acetate and methanol.
- The crude extracts are then concentrated under reduced pressure.
2. Fractionation and Isolation:
- The crude extract is typically subjected to column chromatography over silica gel.
- A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the components into fractions.
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
3. Structure Elucidation:
- The purified compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and HRMS, to determine its chemical structure.
Biological Activity
Preliminary reports suggest that Eichlerialactone exhibits some interesting biological activities. It has been reported to possess antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with a minimum inhibitory concentration (MIC) in the range of 25-50 µg/mL.[2] Additionally, it has shown good antibacterial activity against Gram-positive pathogens.[2] In terms of cytotoxicity, Eichlerialactone has been described as weakly cytotoxic to a breast cancer (BC) cell line.[2] Further research is needed to fully elucidate its pharmacological potential and mechanism of action.
Logical Workflow for Natural Product Isolation and Characterization
The process of isolating and identifying a novel natural product like Eichlerialactone follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, from the initial collection of the biological material to the final determination of its chemical structure and biological activity.
Caption: Workflow for the isolation and characterization of Eichlerialactone.
Conclusion
Eichlerialactone represents a structurally complex natural product with potential for further investigation in the realm of drug discovery. This technical guide consolidates the currently available information on its chemical structure, properties, and nascent biological activity profile. The provided generalized experimental protocols and logical workflow aim to assist researchers in the isolation and characterization of this and similar natural products. Further detailed spectroscopic analysis from primary literature and more extensive biological screening are necessary to fully unlock the therapeutic potential of Eichlerialactone.
